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molecular formula C6H5F2NO2S B020461 3,4-Difluorobenzenesulfonamide CAS No. 108966-71-8

3,4-Difluorobenzenesulfonamide

Cat. No. B020461
M. Wt: 193.17 g/mol
InChI Key: VFVVRYNJTGHAIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07132426B2

Procedure details

In a 500 mL round-bottomed flask fitted with a condenser and N2 inlet septum was placed a stir bar, 3,4-difluoro-benzenesulfonamide (10 g, 52 mmol), anhydrous hydrazine (10.56 mL, 336 mmol), and acetonitrile (180 mL). The mixture was refluxed for 6 h under N2. The solvent was then removed under vacuum and the residue was treated with H2O. The separated solid was filtered and washed with H2O to give the desired product. Exact mass calculated for C6H8FN3O2S 205.03, found 206.1 (MH+).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.56 mL
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([S:9]([NH2:12])(=[O:11])=[O:10])[CH:5]=[CH:6][C:7]=1F.[NH2:13][NH2:14]>C(#N)C>[F:1][C:2]1[CH:3]=[C:4]([S:9]([NH2:12])(=[O:11])=[O:10])[CH:5]=[CH:6][C:7]=1[NH:13][NH2:14]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)S(=O)(=O)N
Step Two
Name
Quantity
10.56 mL
Type
reactant
Smiles
NN
Step Three
Name
Quantity
180 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 500 mL round-bottomed flask fitted with a condenser and N2 inlet septum
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 6 h under N2
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The solvent was then removed under vacuum
ADDITION
Type
ADDITION
Details
the residue was treated with H2O
FILTRATION
Type
FILTRATION
Details
The separated solid was filtered
WASH
Type
WASH
Details
washed with H2O

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1NN)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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